molecular formula C11H13BrN2O4 B13250110 5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid

5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid

Cat. No.: B13250110
M. Wt: 317.14 g/mol
InChI Key: IAGDCFYFDWBKSS-UHFFFAOYSA-N
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Description

5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid is a pyridine derivative featuring three key functional groups:

  • Bromo substituent at position 5, enhancing electrophilic reactivity for cross-coupling reactions.
  • tert-Butoxycarbonyl (Boc)-protected amino group at position 2, providing stability during synthetic processes.
  • Carboxylic acid at position 3, enabling further derivatization (e.g., esterification, amidation).

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates. Its Boc group facilitates selective deprotection under acidic conditions, allowing controlled functionalization .

Properties

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-7(9(15)16)4-6(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17)

InChI Key

IAGDCFYFDWBKSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID typically involves multi-step organic reactions. One common method starts with the bromination of 2-amino-3-pyridinecarboxylic acid to introduce the bromine atom at the 5th position. This is followed by the protection of the amino group using tert-butoxycarbonyl chloride (BOC-Cl) under basic conditions to form the BOC-protected intermediate. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the BOC-protected amino group allows for selective interactions, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Functional Group Variations

The following table compares the target compound with structurally analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source ID
5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid C₁₁H₁₄BrN₂O₄ 330.15 g/mol 5-Br, 2-Boc-NH₂, 3-COOH Not explicitly provided
5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid C₁₃H₁₀BrNO₃ 308.13 g/mol 5-Br, 3-O-Benzyl, 2-COOH 1393534-89-8
5-Bromo-3-methylpyridine-2-carboxylic acid C₇H₆BrNO₂ 216.03 g/mol 5-Br, 3-CH₃, 2-COOH 886365-43-1
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine C₁₆H₂₃BrN₂O₅ 423.28 g/mol 5-Br, 2-Bis-Boc-NH₂, 3-OCH₃ 1111638-72-2
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate C₁₁H₁₄BrN₂O₄S 346.21 g/mol Thiophene core, 5-Br, Boc-NH₂, COOMe 859204-25-4

Key Observations :

  • Boc Protection : The Boc group in the target compound and its analogs (e.g., ) enhances solubility in organic solvents compared to unprotected amines.
  • Carboxylic Acid vs.
  • Heterocyclic Core : Replacement of pyridine with thiophene (as in ) alters electronic properties and reactivity in cross-coupling reactions.

Physical Properties and Stability

  • Solubility : The Boc group in the target compound improves solubility in dichloromethane and THF (>50 mg/mL), unlike 5-bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid, which is less soluble due to the bulky benzyl group .

Pharmaceutical Intermediates

The target compound has been utilized in synthesizing kinase inhibitors targeting EGFR and HER2, with IC₅₀ values <100 nM in preclinical models . Its analogs, such as 5-bromo-3-methylpyridine-2-carboxylic acid, are precursors to antiviral agents (e.g., remdesivir derivatives) .

Material Science

Boc-protected bromopyridines serve as ligands in catalytic systems for asymmetric hydrogenation, achieving enantiomeric excess (ee) >95% in certain cases .

Biological Activity

5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid is a pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features:

  • Bromine atom at the 5th position
  • tert-butoxycarbonyl (BOC) protected amino group at the 2nd position
  • Carboxylic acid group at the 3rd position of the pyridine ring

This specific arrangement contributes to its reactivity and interaction with biological macromolecules.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common method includes:

  • Bromination of 2-amino-3-pyridinecarboxylic acid to introduce bromine.
  • Protection of the amino group using BOC chloride under basic conditions.
  • Purification through recrystallization or chromatography.

Industrial methods may optimize these steps for larger-scale production, utilizing continuous flow reactors and automated systems .

The biological activity of 5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid primarily involves:

  • Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity.
  • Receptor Interaction : It may act as a ligand for various receptors, influencing cellular signaling pathways.

The presence of the BOC-protected amino group allows selective interactions, while the bromine atom enhances binding affinity through halogen bonding .

Research Findings and Case Studies

Recent studies have highlighted its potential in various therapeutic areas:

  • Anti-Cancer Activity : Research has indicated that derivatives of this compound can inhibit specific cancer-related proteins, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. Compounds derived from high-throughput screening showed micromolar inhibition levels, suggesting potential as anticancer agents .
  • Antimicrobial Properties : The compound's derivatives have been evaluated for antibacterial activity against Gram-positive bacteria, showing promising results with low minimum inhibitory concentrations (MICs), indicating strong bioactivity .
  • Enzyme Inhibitors : The compound has been investigated for its role in inhibiting enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Comparative Analysis

To understand how 5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid compares with similar compounds, a table summarizing key features is presented below:

Compound NameKey FeaturesBiological Activity
5-Bromo-2-tert-butylpyrimidinePyrimidine derivativeModerate enzyme inhibition
tert-Butyl 5-bromo-2-[(tert-butoxycarbonyl)amino]pentanoateSimilar structure with varied side chainsPotential anti-cancer properties
5-Bromo-2-[(tert-butoxycarbonyl)amino]benzoic acidAromatic substitutionAntimicrobial activity

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